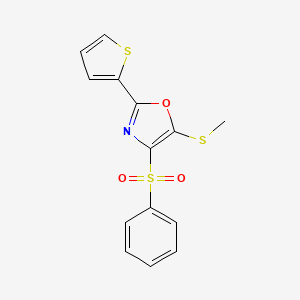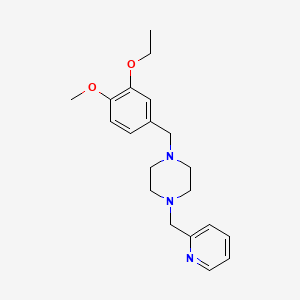
3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their diverse biological activities and potential in various applications, including material science and pharmaceuticals. The specific molecule, "3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide," is of interest due to its unique structure and properties which may offer novel interactions and functionalities.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to "3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide," often involves multi-step chemical reactions. These processes may include cyclization reactions, amide formation, and aromatic substitutions, tailored to introduce specific functional groups and achieve the desired molecular architecture (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, revealing details about molecular conformations, bond lengths, and angles. These studies help in understanding the 3D arrangement of atoms and the spatial relationship between different molecular moieties, which is crucial for predicting the compound's reactivity and interactions (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions, which can be exploited in the synthesis of more complex molecules. Their chemical properties are influenced by the nature of substituents attached to the pyrazole core, affecting their reactivity and potential applications (Martins et al., 2002).
Physical Properties Analysis
The physical properties of "3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide," such as melting point, solubility, and stability, can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are crucial for determining the compound's suitability for various applications (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming specific interactions (e.g., hydrogen bonds), are determined by the compound's molecular structure. Computational methods like DFT calculations can predict these properties, providing insights into the compound's behavior in various chemical environments (McLaughlin et al., 2016).
作用機序
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways . The downstream effects of these alterations would depend on the specific pathways involved.
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the effects of similar compounds, it is likely that the compound induces changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)15-11-16(20-19-15)17(21)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGYMQASGDYITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B5677459.png)
![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propylisoxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5677476.png)
![isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)
![(3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol](/img/structure/B5677493.png)
![1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride](/img/structure/B5677523.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5677538.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5677547.png)